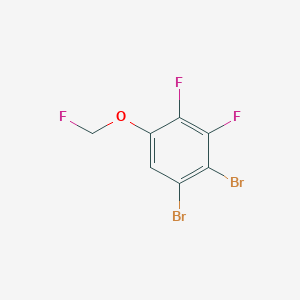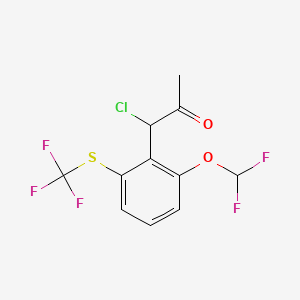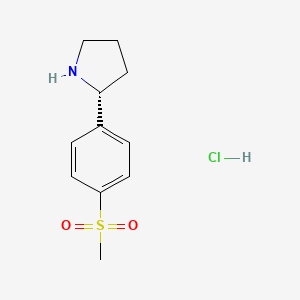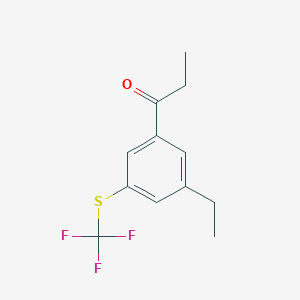
4-Chloro-2-fluoro-3-formyl-5-methylphenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-fluoro-3-formyl-5-methylphenylboronic acid is an organoboron compound with the molecular formula C8H7BClFO3. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chloro, fluoro, formyl, and methyl groups. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds efficiently.
Méthodes De Préparation
The synthesis of 4-Chloro-2-fluoro-3-formyl-5-methylphenylboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-fluoro-5-methylbenzaldehyde.
Borylation Reaction: The key step involves the borylation of the aromatic ring using a boron reagent like bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere at elevated temperatures.
Purification: The crude product is purified using column chromatography to obtain the desired boronic acid.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
4-Chloro-2-fluoro-3-formyl-5-methylphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or styrene derivative.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Applications De Recherche Scientifique
4-Chloro-2-fluoro-3-formyl-5-methylphenylboronic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the synthesis of biologically active molecules that can act as enzyme inhibitors or receptor modulators.
Medicine: It is involved in the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-fluoro-3-formyl-5-methylphenylboronic acid primarily involves its role as a boronic acid derivative. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the molecules synthesized using this compound.
Comparaison Avec Des Composés Similaires
4-Chloro-2-fluoro-3-formyl-5-methylphenylboronic acid can be compared with other similar boronic acids, such as:
- 4-Chloro-3-formylphenylboronic acid
- 2-Fluoro-3-formylphenylboronic acid
- 5-Methyl-2-fluoro-3-formylphenylboronic acid
These compounds share similar structural features but differ in the position and nature of the substituents on the phenyl ring. The unique combination of chloro, fluoro, formyl, and methyl groups in this compound imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis.
Propriétés
Formule moléculaire |
C8H7BClFO3 |
|---|---|
Poids moléculaire |
216.40 g/mol |
Nom IUPAC |
(4-chloro-2-fluoro-3-formyl-5-methylphenyl)boronic acid |
InChI |
InChI=1S/C8H7BClFO3/c1-4-2-6(9(13)14)8(11)5(3-12)7(4)10/h2-3,13-14H,1H3 |
Clé InChI |
YDKZAXZIGGSSLS-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C(=C1F)C=O)Cl)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



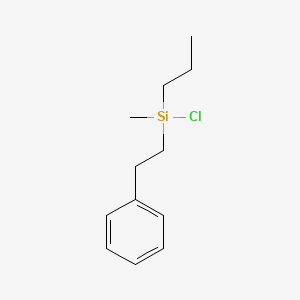
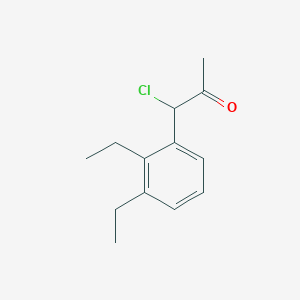
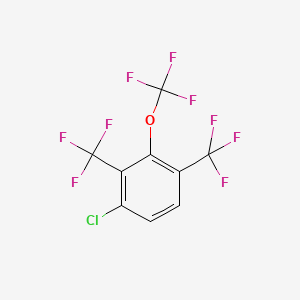

![1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl trifluoromethanesulfonate](/img/structure/B14035107.png)
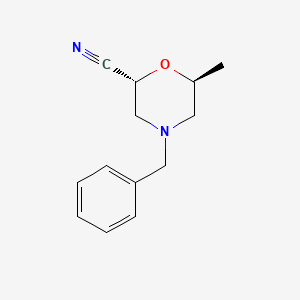
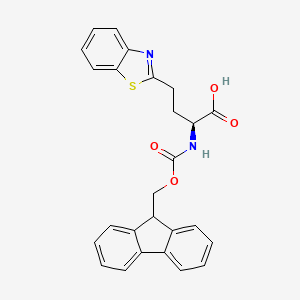
![(2Z)-4-[cyclohexyl(methyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14035126.png)
